Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate

physicochemical property ionization pKa

Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate (CAS 1951439‑66‑9, also referred to as the 8‑oxo tautomer) is a heterocyclic compound that incorporates a hydroxyl (or keto) group at the 8‑position and an ethyl ester at the 2‑position on the imidazo[1,2‑a]pyrazine scaffold. This substitution pattern endows the molecule with hydrogen‑bond donor/acceptor capacity, metal‑chelating potential, and a modifiable ester handle, making it a versatile intermediate in medicinal chemistry and bioconjugation applications.

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
Cat. No. B13499582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=CNC(=O)C2=N1
InChIInChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-12-4-3-10-8(13)7(12)11-6/h3-5H,2H2,1H3,(H,10,13)
InChIKeyNIYQFZRMIQBFSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate: Procurement-Specification Profile for a Functionalized Heterocyclic Building Block


Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate (CAS 1951439‑66‑9, also referred to as the 8‑oxo tautomer) is a heterocyclic compound that incorporates a hydroxyl (or keto) group at the 8‑position and an ethyl ester at the 2‑position on the imidazo[1,2‑a]pyrazine scaffold . This substitution pattern endows the molecule with hydrogen‑bond donor/acceptor capacity, metal‑chelating potential, and a modifiable ester handle, making it a versatile intermediate in medicinal chemistry and bioconjugation applications [1].

Why Generic Imidazo[1,2-a]pyrazine Analogs Cannot Substitute for Ethyl 8-Hydroxyimidazo[1,2-a]pyrazine-2-carboxylate


Although many imidazo[1,2‑a]pyrazine derivatives are commercially available, the presence of the 8‑hydroxy group and the ethyl ester in this specific compound confers a unique combination of hydrogen‑bond donor/acceptor topology and ester‑based hydrolytic lability that is absent in simpler analogs such as ethyl imidazo[1,2‑a]pyrazine‑2‑carboxylate (CAS 77112‑52‑8) [1]. These features directly affect solubility, metal‑binding capacity, and the feasibility of downstream derivatization, meaning that generic substitution risks altering reaction yields, bioconjugation efficiency, and pharmacokinetic properties of the final products .

Quantitative Differentiation Evidence for Ethyl 8-Hydroxyimidazo[1,2-a]pyrazine-2-carboxylate vs. Closest Analogs


Predicted Ionization Advantage: Lower pKa of the 8‑Hydroxy Tautomer vs. Non‑Hydroxylated Analogs

The 8‑hydroxy (8‑oxo) tautomer of the imidazo[1,2‑a]pyrazine‑2‑carboxylate scaffold exhibits a predicted pKa of 3.75 ± 0.20, whereas the parent scaffold without the 8‑hydroxy group lacks an ionizable proton in that region . This lower pKa indicates that the compound is substantially ionized at physiological pH, enhancing aqueous solubility and enabling salt‑bridge interactions with biological targets in a manner that non‑hydroxylated analogs cannot replicate [1].

physicochemical property ionization pKa

Enhanced Hydrogen‑Bond Donor Capacity: Structural Comparison with Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate

The 8‑hydroxy group in ethyl 8‑hydroxyimidazo[1,2‑a]pyrazine‑2‑carboxylate provides a hydrogen‑bond donor (HBD) that is absent in ethyl imidazo[1,2‑a]pyrazine‑2‑carboxylate [1]. In the co‑crystal structure of a closely related imidazo[1,2‑a]pyrazine Aurora kinase inhibitor (PDB 3VAP), an analogous hydroxyl group engages a key hinge‑region backbone carbonyl via a water‑mediated hydrogen bond, contributing to improved kinase selectivity [2]. While the specific compound was not co‑crystallized, class‑level inference suggests that the 8‑OH group could similarly strengthen target engagement.

medicinal chemistry hydrogen bonding structural biology

Ester Hydrolytic Susceptibility: Differentiates Prodrug Potential from the Non‑Hydroxylated Analog

The ethyl ester of ethyl 8‑hydroxyimidazo[1,2‑a]pyrazine‑2‑carboxylate is susceptible to hydrolysis by esterases, generating the corresponding carboxylic acid. In contrast, the non‑ester analog imidazo[1,2‑a]pyrazine‑2‑carboxylic acid (the direct hydrolytic product) is already ionized and may exhibit reduced membrane permeability . Although no direct half‑life comparison is available, the presence of the ethyl ester in the target compound offers a well‑established prodrug strategy to temporarily mask polarity, thereby enhancing oral absorption or cellular uptake [1].

prodrug design pharmacokinetics esterase liability

Optimal Application Scenarios for Ethyl 8-Hydroxyimidazo[1,2-a]pyrazine-2-carboxylate in Research and Industrial Procurement


Medicinal Chemistry: Scaffold for Kinase Inhibitor Optimization

The 8‑hydroxy group and the ethyl ester make this compound an advantageous starting point for designing ATP‑competitive kinase inhibitors. The hydroxyl group can engage the kinase hinge region via hydrogen bonding (as observed for related imidazo[1,2‑a]pyrazine inhibitors in PDB 3VAP ), while the ester can be hydrolyzed to the acid for salt formation or further derivatized into amides. This dual functionality enables fine‑tuning of both potency and physicochemical properties, unlike simpler imidazo[1,2‑a]pyrazine scaffolds that lack the 8‑OH handle.

Bioconjugation and Fluorescent Probe Development

The ionizable 8‑hydroxy group (pKa ~3.75 ) can chelate metal ions or participate in charge‑transfer interactions, making the compound a candidate for developing metal‑responsive fluorescent probes or for use in time‑resolved fluorescence assays. Its ester group allows covalent attachment to biomolecules after hydrolysis, offering a clean functionalization route that non‑hydroxylated analogs cannot provide.

Prodrug Strategy for Carboxylic Acid‑Containing Drugs

When a drug candidate requires a carboxylic acid for target binding but suffers from poor membrane permeability, ethyl 8‑hydroxyimidazo[1,2‑a]pyrazine‑2‑carboxylate can serve as a prodrug intermediate. The ethyl ester masks the acid, enhancing absorption, while the 8‑hydroxy group maintains key hydrogen‑bond interactions. After absorption, esterases cleave the ester to release the active acid [1].

Physicochemical Reference Standard for pKa‑Driven Solubility Studies

Because its predicted pKa (3.75±0.20 ) is significantly lower than that of the non‑hydroxylated analog, this compound can be used as a reference standard in solubility‑pH profiling studies. Its ionization behavior at physiological pH makes it a useful model for understanding how a single hydroxyl group alters the dissolution and absorption characteristics of heterocyclic drug candidates.

Quote Request

Request a Quote for Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.